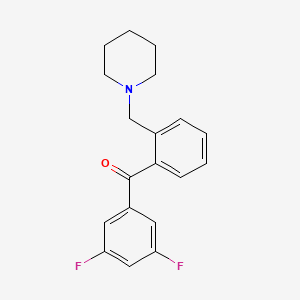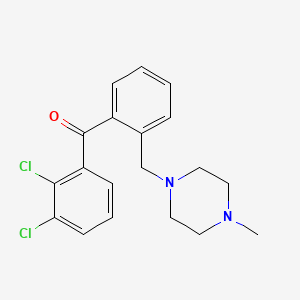
2-((Hidroximetil)amino)acetato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is characterized by its sodium, hydroxymethyl, and amino functional groups. This compound is commonly used as a buffering agent, pH adjuster, and chelating agent in various industries, including personal care products, pharmaceuticals, and cleaning agents .
Aplicaciones Científicas De Investigación
Sodium 2-((hydroxymethyl)amino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of glycine derivatives.
Biology: It is used in studies related to amino acid metabolism and as a buffering agent in biological assays.
Medicine: It is used in the formulation of pharmaceuticals, particularly as a pH adjuster and stabilizer.
Mecanismo De Acción
Target of Action
Sodium 2-((hydroxymethyl)amino)acetate, also known as Sodium hydroxymethyl glycinate, is a derivative of the amino acid Glycine
Mode of Action
As a derivative of glycine, it may influence the secretion of anabolic hormones .
Biochemical Pathways
Amino acids and their derivatives, including this compound, have been commercially used as ergogenic supplements . They may influence various biochemical pathways related to exercise performance and stress response .
Result of Action
Sodium hydroxymethyl glycinate may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are recognized to be beneficial as ergogenic dietary substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-((hydroxymethyl)amino)acetate is synthesized through the reaction of glycine with formaldehyde and sodium hydroxide. The reaction typically involves the following steps:
- Glycine reacts with formaldehyde to form N-(hydroxymethyl)glycine.
- N-(hydroxymethyl)glycine is then neutralized with sodium hydroxide to produce Sodium 2-((hydroxymethyl)amino)acetate .
Industrial Production Methods: In industrial settings, the production of Sodium 2-((hydroxymethyl)amino)acetate involves large-scale reactors where glycine and formaldehyde are mixed under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-((hydroxymethyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Sodium Glycinate: Similar in structure but lacks the hydroxymethyl group.
Sodium Acetate: Similar buffering properties but lacks the amino group.
Sodium Citrate: Used as a buffering agent but has a different chemical structure.
Uniqueness: Sodium 2-((hydroxymethyl)amino)acetate is unique due to its combination of sodium, hydroxymethyl, and amino functional groups, which provide it with distinct buffering and chelating properties. This makes it particularly useful in applications where both pH adjustment and metal ion chelation are required .
Propiedades
Número CAS |
70161-44-3 |
|---|---|
Fórmula molecular |
C3H7NNaO3 |
Peso molecular |
128.08 g/mol |
Nombre IUPAC |
sodium;2-(hydroxymethylamino)acetate |
InChI |
InChI=1S/C3H7NO3.Na/c5-2-4-1-3(6)7;/h4-5H,1-2H2,(H,6,7); |
Clave InChI |
XVIFKRWLOQOKMV-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])NCO.[Na+] |
SMILES canónico |
C(C(=O)O)NCO.[Na] |
Key on ui other cas no. |
70161-44-3 |
Descripción física |
Liquid |
Pictogramas |
Irritant |
Secuencia |
G |
Sinónimos |
monomethylolglycine sodium hydroxymethylglycinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)
![ethyl 8-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate](/img/structure/B1343392.png)


![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)

![Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343401.png)


![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone](/img/structure/B1343405.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)



